2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride
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Overview
Description
2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxygenated derivatives.
Reduction: Reaction with reducing agents to modify the nitrogen-containing ring.
Substitution: Reaction with electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles, such as alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Reduced nitrogen-containing bicyclic compounds.
Substitution: Polyfunctionalized bicyclic systems.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex bicyclic structures.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride involves its interaction with molecular targets, such as enzymes and receptors, through its nitrogen-containing ring system. This interaction can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane hydrochloride: Similar structure but lacks the carbonitrile group.
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride: Contains an oxygen atom in the ring system
Uniqueness
2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H11ClN2 |
---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-3-5-1-7-2-6(5)4-9-7;/h5-7,9H,1-2,4H2;1H |
InChI Key |
KPUXKKVRSLIRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)C#N.Cl |
Origin of Product |
United States |
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